molecular formula C11H20O3 B1295819 6-oxoundecanoic Acid CAS No. 91214-05-0

6-oxoundecanoic Acid

Cat. No.: B1295819
CAS No.: 91214-05-0
M. Wt: 200.27 g/mol
InChI Key: CFHSTABJNSOHHK-UHFFFAOYSA-N
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Description

6-Oxoundecanoic acid, also known as 6-ketoundecanoic acid, is a fatty acid derivative with the molecular formula C11H20O3. It is a medium-chain fatty acid with a keto group at the sixth carbon position. This compound has gained attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Oxoundecanoic acid can be synthesized through the oxidation of undecanoic acid. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of undecanoic acid using metal catalysts. This method ensures higher yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form dicarboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Dicarboxylic acids.

    Reduction: 6-hydroxyundecanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxoundecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.

    Industry: Utilized in the production of surfactants and as a precursor for the synthesis of biodegradable polymers.

Mechanism of Action

The mechanism by which 6-oxoundecanoic acid exerts its effects, particularly its antifungal properties, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. This results in increased levels of reactive oxygen species, causing damage to the cell membrane and cell wall .

Comparison with Similar Compounds

    10-Oxoundecanoic acid: Another keto fatty acid with the keto group at the tenth carbon position.

    Undecanoic acid: A saturated fatty acid without the keto group.

    6-Hydroxyundecanoic acid: The reduced form of 6-oxoundecanoic acid with a hydroxyl group instead of a keto group.

Uniqueness: this compound is unique due to the presence of the keto group at the sixth carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable intermediate in organic synthesis and a potential therapeutic agent .

Properties

IUPAC Name

6-oxoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-3-4-7-10(12)8-5-6-9-11(13)14/h2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHSTABJNSOHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238447
Record name Undecanoic acid, 6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91214-05-0
Record name Undecanoic acid, 6-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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